molecular formula C11H14BrNO3S B1325054 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine CAS No. 941717-06-2

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine

Cat. No.: B1325054
CAS No.: 941717-06-2
M. Wt: 320.2 g/mol
InChI Key: VRRKTYLWVKMVJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine typically involves the reaction of 2-(bromomethyl)benzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction typically occurs under mild conditions with a base to neutralize the generated acid.

    Oxidation and reduction:

Major Products Formed

    Nucleophilic substitution: The major products are derivatives where the bromomethyl group is replaced by the nucleophile.

    Oxidation and reduction: The products depend on the specific redox conditions applied.

Scientific Research Applications

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine has various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine
  • 4-{[4-(Bromomethyl)phenyl]sulphonyl}morpholine

Uniqueness

4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

4-[2-(bromomethyl)phenyl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRKTYLWVKMVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640474
Record name 4-[2-(Bromomethyl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941717-06-2
Record name 4-[2-(Bromomethyl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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